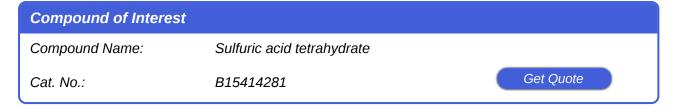


An In-depth Technical Guide to the Stability Conditions of Sulfuric Acid Tetrahydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability conditions of **sulfuric acid tetrahydrate** (H₂SO₄·4H₂O), a significant hydrate in the sulfuric acid-water system. Understanding its physicochemical properties, thermodynamic stability, and phase behavior is critical in fields ranging from atmospheric chemistry to industrial processes and pharmaceutical development, where hydrates can impact material properties and stability.

Physicochemical Properties

Sulfuric acid tetrahydrate (SAT) is one of several known hydrates of sulfuric acid.[1] It is a crystalline solid formed by the association of one molecule of sulfuric acid with four molecules of water. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of Sulfuric Acid Tetrahydrate



Property	Value	Reference
Molecular Formula	H2SO4·4H2O	[2]
Molar Mass	170.14 g/mol	Calculated
Stoichiometric Composition	57.6 wt% H ₂ SO ₄	[3]
Crystal System	Tetragonal (SAT-I, ambient pressure)	[4]
Space Group	P42(1)c (SAT-I)	[4]
Melting Point	~232 K (-41 °C)	[4]
Polymorphism	A second monoclinic polymorph (SAT-II) exists at high pressure (>5.5 kbars).	[4]

The structure of the common tetragonal form, SAT-I, consists of sulfate anions (SO_4^{2-}) and dioxonium cations ($H_5O_2^+$) linked by hydrogen bonds into a three-dimensional network.[4]

Thermodynamic Stability and Phase Diagram

The stability of **sulfuric acid tetrahydrate** is best understood through the phase diagram of the H₂SO₄-H₂O binary system.[5] SAT exists as a stable solid phase within a specific range of temperatures and compositions.[3][6] It is a congruently melting solid, meaning it melts to a liquid of the same composition.[5]

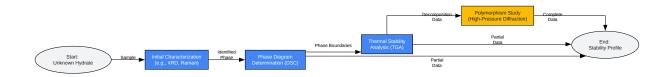
The phase diagram shows that SAT is the stable solid phase for solutions with H₂SO₄ concentrations around its stoichiometric value of 57.6 wt%.[3] However, it can also form as a metastable solid over a wider concentration range.[7]

Table 2: Thermodynamic Data for Sulfuric Acid Tetrahydrate



Parameter	Value	Reference
Standard Enthalpy of Formation (ΔfH°)	See Active Thermochemical Tables for precise, up-to-date values.	[2][8]
Bulk Modulus (at 200 K)	9.2(2) GPa	[4]

The logical workflow for assessing the stability of a hydrate like SAT involves multiple analytical stages, from initial characterization to detailed thermodynamic analysis.



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Caption: A logical workflow for the stability analysis of a hydrate.

Thermal Decomposition

The term "decomposition" can refer to two distinct processes for **sulfuric acid tetrahydrate**:

- Dissociation of the Hydrate: Upon heating, SAT melts at approximately 232 K (-41 °C) into a liquid solution of sulfuric acid and water.[4] This is a phase transition, not a chemical decomposition of the sulfuric acid molecule. All hydrates lose water upon sufficient heating.
- Decomposition of Sulfuric Acid: The sulfuric acid molecule itself is very stable. It begins to decompose into sulfur trioxide (SO₃) and water (H₂O) only at temperatures above 300 °C.[1]
 [9] This process is catalyzed at higher temperatures (750-900 °C) for industrial applications like thermochemical cycles.[10][11]

For drug development and most laboratory settings, the relevant stability threshold for SAT is its melting point, as the decomposition of the acid itself occurs at much more extreme temperatures.



Experimental Protocols

Determining the stability of a hydrate requires precise experimental techniques. Differential Scanning Calorimetry (DSC) is essential for mapping phase transitions, while Thermogravimetric Analysis (TGA) is used to quantify the water content.

Protocol 1: Phase Transition Analysis using Differential Scanning Calorimetry (DSC)

This method is used to determine the melting point and other phase transitions of **sulfuric acid tetrahydrate**.

Objective: To identify the temperatures of phase transitions (e.g., melting) and measure the enthalpy changes associated with them.

Methodology:

- Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) across the temperature range of interest.
- Sample Preparation:
 - Prepare a sulfuric acid solution of approximately 57.6 wt% to favor the formation of the tetrahydrate.
 - Hermetically seal 5-10 mg of the solution in an aluminum DSC pan to prevent changes in concentration due to water evaporation.
 - Prepare an identical empty, sealed pan to serve as a reference.
- Thermal Program:
 - Place the sample and reference pans into the DSC cell.
 - Cool the sample to a temperature well below the expected transitions (e.g., to -100 °C or 173 K) at a controlled rate (e.g., 10 K/min) to induce crystallization.
 - Hold isothermally for a few minutes to ensure thermal equilibrium.

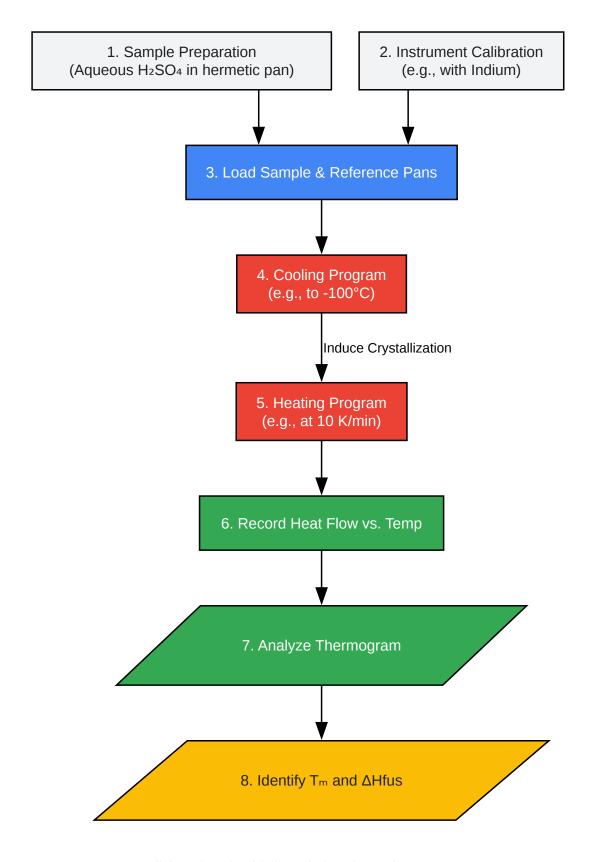






- Heat the sample at a constant, controlled rate (e.g., 5-10 K/min) through the expected melting region up to ambient temperature.
- Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.
- Data Analysis:
 - An endothermic peak in the resulting thermogram indicates a phase transition (melting).
 - The onset temperature of the peak is typically reported as the melting point (T_m).
 - \circ The area under the peak is integrated to determine the enthalpy of fusion (Δ Hfus).





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Caption: An experimental workflow for DSC analysis of a hydrate.



Protocol 2: Determination of Water Content by Thermogravimetric Analysis (TGA)

This method confirms the stoichiometry of the hydrate by measuring mass loss upon heating.

Objective: To quantify the mass percentage of water in a sample of sulfuric acid tetrahydrate.

Methodology:

- Instrument Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy using appropriate magnetic standards (Curie point standards).
- Sample Preparation:
 - Crystallize a sample of sulfuric acid tetrahydrate under controlled conditions.
 - Lightly dry the crystals to remove surface moisture and immediately place 5-10 mg into a TGA crucible (e.g., ceramic or platinum).
- Experimental Conditions:
 - Place the crucible onto the TGA balance.
 - Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove evolved water vapor.
- Thermal Program:
 - Heat the sample from ambient temperature to a temperature above the boiling point of water but below the decomposition temperature of sulfuric acid (e.g., 200 °C or 473 K) at a controlled linear heating rate (e.g., 10 K/min).
- Data Acquisition: Continuously record the sample mass as a function of temperature and time.
- Data Analysis:



- The resulting TGA curve will show a distinct mass loss step corresponding to the evaporation of the water of hydration.
- Calculate the initial mass of the hydrate (M_initial) and the final mass of the anhydrous compound (M_final).
- The mass of water lost is M_water = M_initial M_final.
- The percentage of water is calculated as: (M water / M initial) * 100%.
- The mole ratio of water to anhydrous H₂SO₄ can be calculated to confirm the "tetra-" hydrate stoichiometry.

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